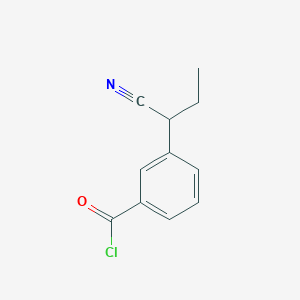
3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol is an organic compound that belongs to the class of tetrahydropyrans It is characterized by a tetrahydropyran ring substituted with a 2,5-dichlorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol typically involves the hydrogenation of 2,5-dichlorobenzylidene-tetrahydropyran-4-one. This reaction is carried out using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction proceeds smoothly at room temperature and atmospheric pressure, yielding the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality and high yield. The use of efficient catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include various ketone, aldehyde, alcohol, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler analog without the 2,5-dichlorobenzyl group, used as a solvent and intermediate in organic synthesis.
Dihydro-2H-pyran: Another related compound, often used as a protecting group for alcohols in organic synthesis.
Tetrahydropyridine: A structurally similar compound with a nitrogen atom in the ring, known for its biological activities.
Uniqueness
3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of the 2,5-dichlorobenzyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1420801-62-2 |
|---|---|
Formule moléculaire |
C12H14Cl2O2 |
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
3-[(2,5-dichlorophenyl)methyl]oxan-4-ol |
InChI |
InChI=1S/C12H14Cl2O2/c13-10-1-2-11(14)8(6-10)5-9-7-16-4-3-12(9)15/h1-2,6,9,12,15H,3-5,7H2 |
Clé InChI |
JKMHBXCHJDCRBI-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(C1O)CC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)













